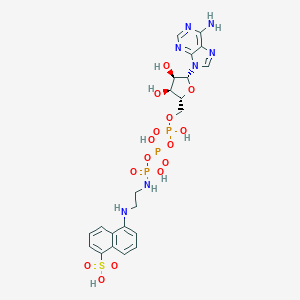
gamma-1,5-Edans-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-1,5-Edans-ATP is a fluorescent nucleotide analog that is commonly used as a tool in biochemical and physiological research. It is a modified form of ATP that contains a fluorescent dye, Edans, attached to the gamma phosphate group. The fluorophore, Edans, is excited by light at a specific wavelength and emits light at a longer wavelength, which allows for the detection of the labeled nucleotide in various applications.
Mechanism Of Action
The mechanism of action of gamma-1,5-Edans-ATP is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the excited state of the fluorophore, Edans, is in close proximity to a nearby acceptor molecule, resulting in the transfer of energy from the excited fluorophore to the acceptor molecule. In the case of gamma-1,5-Edans-ATP, the acceptor molecule is typically a protein or enzyme that binds to ATP, such as a kinase or ATPase. The transfer of energy from the Edans fluorophore to the bound protein or enzyme results in a decrease in the fluorescence intensity of the labeled nucleotide, which can be detected and quantified.
Biochemical And Physiological Effects
Gamma-1,5-Edans-ATP has no known biochemical or physiological effects on cells or organisms. It is a non-toxic, non-radioactive nucleotide analog that is commonly used in vitro for research purposes.
Advantages And Limitations For Lab Experiments
One of the main advantages of gamma-1,5-Edans-ATP is its high sensitivity and specificity for detecting ATP hydrolysis and phosphorylation. The fluorescence of the labeled nucleotide is highly stable and can be detected in real-time, allowing for the monitoring of enzyme activity over time. Additionally, the fluorescent signal is easily quantifiable, providing valuable insights into the kinetics and regulation of enzyme activity.
One limitation of gamma-1,5-Edans-ATP is its relatively high cost compared to other nucleotide analogs. Additionally, the labeling of ATP with the Edans fluorophore can potentially affect the activity of the enzyme being studied, although this is typically not a significant concern.
Future Directions
There are several potential future directions for the use of gamma-1,5-Edans-ATP in scientific research. One area of interest is the development of new enzyme assays that utilize the labeled nucleotide for the detection of different types of enzyme activity. Additionally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new imaging techniques for studying enzyme activity in vivo. Finally, there is potential for the use of gamma-1,5-Edans-ATP in the development of new therapeutic agents that target enzymes involved in disease processes.
Synthesis Methods
The synthesis of gamma-1,5-Edans-ATP involves the attachment of the Edans fluorophore to the gamma phosphate group of ATP. This can be achieved through various chemical reactions, such as the use of N-hydroxysuccinimide (NHS) esters or maleimide chemistry. The resulting product is purified using chromatography techniques to obtain a highly pure and stable fluorescent nucleotide analog.
Scientific Research Applications
Gamma-1,5-Edans-ATP is widely used in scientific research as a tool for studying various biochemical and physiological processes. It is commonly used in assays to detect the activity of enzymes that utilize ATP as a substrate, such as kinases and ATPases. The fluorescence of the labeled nucleotide allows for the detection of ATP hydrolysis or phosphorylation in real-time, providing valuable insights into the kinetics and regulation of these enzymes.
properties
CAS RN |
102415-55-4 |
|---|---|
Product Name |
gamma-1,5-Edans-ATP |
Molecular Formula |
C22H28N7O15P3S |
Molecular Weight |
755.5 g/mol |
IUPAC Name |
5-[2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H28N7O15P3S/c23-20-17-21(26-10-25-20)29(11-27-17)22-19(31)18(30)15(42-22)9-41-46(34,35)44-47(36,37)43-45(32,33)28-8-7-24-14-5-1-4-13-12(14)3-2-6-16(13)48(38,39)40/h1-6,10-11,15,18-19,22,24,30-31H,7-9H2,(H,34,35)(H,36,37)(H2,23,25,26)(H2,28,32,33)(H,38,39,40)/t15-,18-,19-,22-/m1/s1 |
InChI Key |
KRFAVSHDVRABPO-CIVUBGFFSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
synonyms |
adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate gamma-1,5-EDANS-ATP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



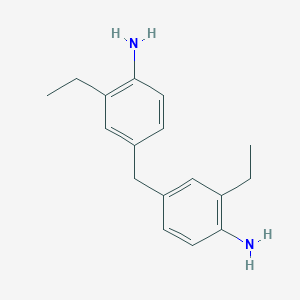
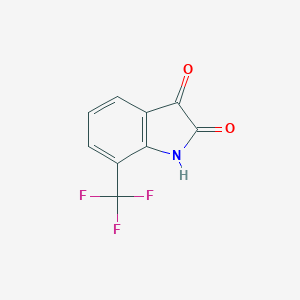
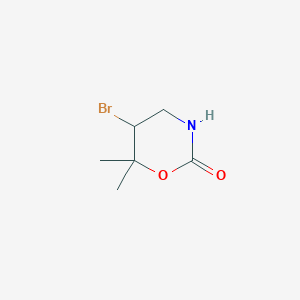
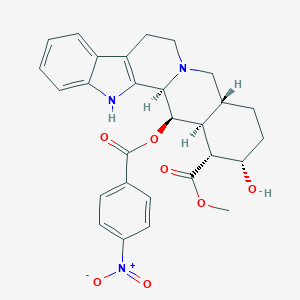
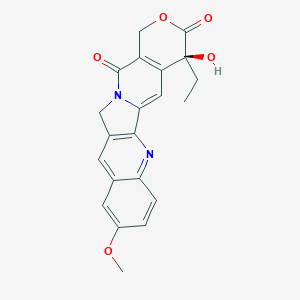
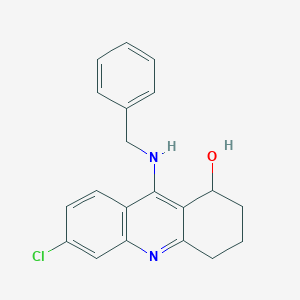
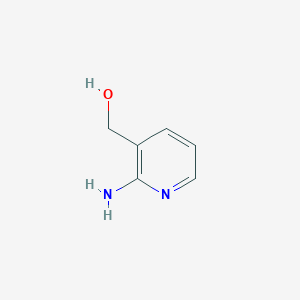
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
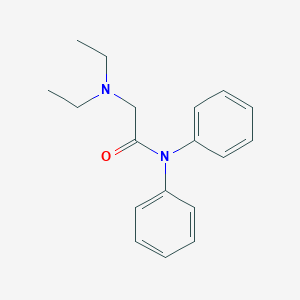
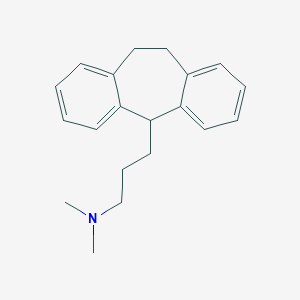
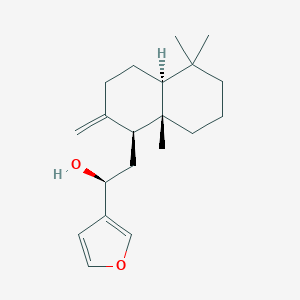
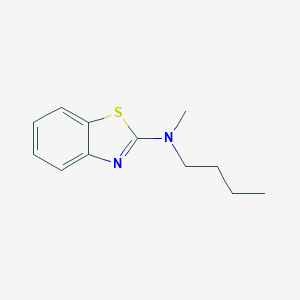
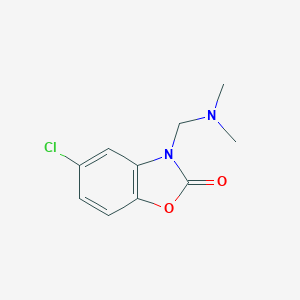
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)